4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile
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Overview
Description
4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile is a chemical compound with the molecular formula C24H35N and a molecular weight of 337.54 g/mol . It is known for its unique structure, which includes a benzonitrile group attached to a cyclohexyl ring with a pentyl chain. This compound is often used in the field of liquid crystals due to its nematic properties[2][2].
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile typically involves the reaction of trans-4-pentylcyclohexyl bromide with benzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous purification steps, including recrystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used.
Scientific Research Applications
4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of liquid crystal properties.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Industry: Widely used in the production of liquid crystal displays (LCDs) and other optical electronic devices.
Mechanism of Action
The mechanism of action of 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile is primarily related to its liquid crystal properties. It aligns in a specific orientation under the influence of an electric field, which is crucial for its function in LCDs. The molecular targets include the alignment layers in LCDs, and the pathways involve the reorientation of the liquid crystal molecules in response to external stimuli .
Comparison with Similar Compounds
- 4-(4-Pentylcyclohexyl)benzonitrile
- 4-(4-Butylcyclohexyl)benzonitrile
- 4-(4-Hexylcyclohexyl)benzonitrile
Comparison: 4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile is unique due to its specific pentyl chain length, which provides optimal liquid crystal properties. Compared to its analogs with shorter or longer alkyl chains, it offers a balance between viscosity and alignment properties, making it highly suitable for use in LCDs .
Properties
CAS No. |
498530-91-9 |
---|---|
Molecular Formula |
C24H35N |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
4-[4-(4-pentylcyclohexyl)cyclohexyl]benzonitrile |
InChI |
InChI=1S/C24H35N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h8-9,12-13,19,21,23-24H,2-7,10-11,14-17H2,1H3 |
InChI Key |
NYIIMCUQDTTYJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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